molecular formula C20H17BrN2O3S2 B10812207 4-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)butanamide

4-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)butanamide

Katalognummer: B10812207
Molekulargewicht: 477.4 g/mol
InChI-Schlüssel: PWMXEJYXIUQWEX-ATVHPVEESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a thiazolidinone core modified with a 3-bromobenzylidene substituent at position 5 and a butanamide chain linked to a 2-hydroxyphenyl group at position 2. The bromine atom introduces electron-withdrawing effects, while the ortho-hydroxyphenyl moiety may influence intramolecular interactions, such as hydrogen bonding, affecting conformation and stability .

Eigenschaften

Molekularformel

C20H17BrN2O3S2

Molekulargewicht

477.4 g/mol

IUPAC-Name

4-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)butanamide

InChI

InChI=1S/C20H17BrN2O3S2/c21-14-6-3-5-13(11-14)12-17-19(26)23(20(27)28-17)10-4-9-18(25)22-15-7-1-2-8-16(15)24/h1-3,5-8,11-12,24H,4,9-10H2,(H,22,25)/b17-12-

InChI-Schlüssel

PWMXEJYXIUQWEX-ATVHPVEESA-N

Isomerische SMILES

C1=CC=C(C(=C1)NC(=O)CCCN2C(=O)/C(=C/C3=CC(=CC=C3)Br)/SC2=S)O

Kanonische SMILES

C1=CC=C(C(=C1)NC(=O)CCCN2C(=O)C(=CC3=CC(=CC=C3)Br)SC2=S)O

Herkunft des Produkts

United States

Biologische Aktivität

The compound 4-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)butanamide is a thiazolidinone derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and therapeutic implications, supported by relevant data and findings from various studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H17BrN2O3S2C_{20}H_{17}BrN_{2}O_{3}S_{2}, with a molecular weight of approximately 461.39 g/mol. The structure features a thiazolidine ring, which is known to contribute to the biological activity of similar compounds.

Structural Characteristics

PropertyValue
Molecular FormulaC20H17BrN2O3S2
Molecular Weight461.39 g/mol
IUPAC Name4-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)butanamide
SMILESC1=CC=C(C=C1)CCNC(=O)CN2C(=O)C(=CC3=CC(=CC=C3)Br)SC2=S

Anti-inflammatory and Anti-allergic Effects

Research indicates that this compound exhibits significant anti-inflammatory and anti-allergic properties. A study conducted on sensitized guinea pigs demonstrated that treatment with the compound resulted in:

  • A significant reduction in IgE levels, suggesting potential efficacy in treating allergic reactions.
  • Decreased levels of inflammatory markers such as IgA, IgM, IL-2, and TNF-α, indicating its role in modulating inflammatory responses.

In silico studies have provided insights into the potential molecular targets of this compound. Notable predicted targets include:

  • Lysosomal protective protein
  • Thromboxane-A synthase
  • PPARγ (Peroxisome proliferator-activated receptor gamma)

Docking studies revealed strong binding interactions between the compound and these targets, highlighting its potential as a polypharmacological agent .

Cancer Therapeutics

The compound has also been explored as a starting point for developing selective inhibitors for anti-apoptotic Bcl-2 proteins , which are crucial in regulating cell death. Inhibiting these proteins could lead to advancements in cancer treatment strategies.

Study 1: Anti-allergic Effects in Guinea Pigs

A study published in Molecules investigated the anti-allergic properties of the compound. The results indicated:

  • IgE Reduction : Treatment led to a notable decrease in IgE levels.
  • Inflammatory Marker Decrease : Significant reductions were observed in IgA, IgM, IL-2, and TNF-α levels.

Study 2: In Silico Target Prediction

Using tools like SwissADME, researchers identified potential biological targets for the compound. The docking studies suggested:

  • High affinity for lysosomal protective proteins.
  • Potential modulation of metabolic pathways via PPARγ.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Benzylidene Group

Compound ID Benzylidene Substituent Key Features
Target Compound 3-Bromo Bromine enhances electronic effects; potential for halogen bonding
Compound 6f () 4-Methoxy Methoxy group provides electron-donating effects; higher solubility
Compound 6g () 4-Hydroxy Hydroxyl group increases polarity and hydrogen-bonding capacity
Compound 4-Methoxy Similar to 6f but linked to 4-hydroxyphenyl; enhanced resonance effects
Compound 4-Methyl Methyl group introduces steric bulk; may reduce reactivity

Key Observations :

  • Electron-withdrawing vs. donating groups: Bromine (target) vs.
  • Positional effects : Para-substituted analogs (6f, 6g) differ in steric and electronic profiles compared to the meta-bromo substituent in the target compound.

Variations in the Butanamide-Linked Aromatic Group

Compound ID Aromatic Group Key Features
Target Compound 2-Hydroxyphenyl Ortho-hydroxyl enables intramolecular H-bonding; may stabilize conformation
Compound 4-Hydroxyphenyl Para-hydroxyl increases polarity but lacks conformational stabilization
Compound 4-Methylphenyl Methyl group enhances lipophilicity; reduces solubility
Compound 2-Nitrophenyl Nitro group introduces strong electron-withdrawing effects; may enhance reactivity

Key Observations :

  • Hydroxyl position : The ortho-hydroxyl in the target compound may confer unique conformational stability compared to para-substituted analogs ().
  • Functional group effects : Nitro () vs. hydroxyl (target) groups drastically alter electronic and solubility profiles.

Key Observations :

  • Moderate yields (~50–57%) are typical for thiazolidinone derivatives, suggesting similar synthetic challenges for the target compound.
  • Bromine’s presence may require optimized reaction conditions to avoid side reactions.

Physical and Spectroscopic Properties

Property Target Compound Compound 6f () Compound
Melting Point Not reported 218–219°C Not reported
IR ν(C=O) ~1660–1680 cm⁻¹ (est.) 1663–1682 cm⁻¹ Similar range expected
IR ν(C=S) ~1240–1255 cm⁻¹ (est.) 1243–1258 cm⁻¹ Similar range expected
Molecular Weight ~428.52 (est.)* 443.03 428.52

*Estimated based on and .

Key Observations :

  • Bromine increases molecular weight compared to non-halogenated analogs (e.g., compound: 428.52 vs. 6f: 443.03).
  • Similar IR profiles suggest conserved thiazolidinone core across compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.